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Compound of Interest

Compound Name: 2-Chloro-3-hydroxypropionic acid

CAS No.: 138250-73-4

Cat. No.: B8790425

Get Quote

Executive Summary
2-Chloro-3-hydroxypropionic acid (CAS: 138250-73-4) is a highly versatile chiral building

block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including

the Taxol® side chain[1]. As a Senior Application Scientist, I emphasize that rigorous

spectroscopic characterization is not merely about confirming molecular identity; it is about

establishing a self-validating framework for purity, stereochemical integrity, and structural

causality. This whitepaper details the orthogonal analytical techniques required to definitively

characterize this molecule.

Physicochemical Properties & Molecular Grounding
Before initiating spectroscopic analysis, one must understand the molecule's fundamental

physicochemical properties, as these dictate sample preparation, solvent selection, and

analytical parameters[2][3].

Table 1: Key Physicochemical Properties and Analytical Causality
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Property Value
Causality for Analytical
Choice

IUPAC Name
2-chloro-3-hydroxypropanoic

acid

Dictates the presence of three

distinct carbon environments

for ¹³C NMR.

CAS Number 138250-73-4

Unique identifier for regulatory

documentation and standard

procurement[3].

Molecular Formula C₃H₅ClO₃

Exact mass (123.99 Da)

guides High-Resolution Mass

Spectrometry (HRMS)

calibration[2].

Molecular Weight 124.52 g/mol

Used for precise molarity

calculations during NMR

standard preparation[2].

Melting Point 52-56 °C

Solid state at room

temperature; requires

dissolution for liquid-state

NMR[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon backbone and proton environments. The choice

of solvent is critical. While D₂O is often used for polar organics, anhydrous CDCl₃ is preferred

here to prevent the rapid deuterium exchange of the hydroxyl (-OH) and carboxylic (-COOH)

protons, allowing their direct observation.

¹H NMR (400 MHz, CDCl₃)
The proton NMR spectrum of 2-chloro-3-hydroxypropionic acid is a classic example of spin-

spin coupling dictated by electronegative substituents.

Table 2: ¹H NMR Peak Assignments and Mechanistic Causality
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Mechanistic
Causality

7.56
Broad singlet (br

s)
1H -COOH

Highly

deshielded due

to the acidic

carbonyl

environment;

broad due to

intermolecular

hydrogen

bonding and

intermediate

exchange rates.

5.28
Broad singlet (br

s)
1H -OH

Deshielded by

the adjacent

oxygen; appears

broad due to

proton exchange.

4.49
Triplet (t), J = 5.2

Hz
1H -CH(Cl)- (C2)

Deshielded by

the alpha-

chlorine and

carbonyl. Splits

into a triplet due

to coupling with

the adjacent C3

methylene

protons.

4.06
Doublet (d), J =

5.4 Hz
2H -CH₂(OH) (C3)

Deshielded by

the hydroxyl

group. Appears

as a doublet due

to coupling with

the single C2

methine proton.
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¹³C NMR (100 MHz, CDCl₃)
Table 3: ¹³C NMR Peak Assignments

Chemical Shift (δ, ppm) Assignment Mechanistic Causality

170.2 C1 (C=O)

Extreme deshielding from the

sp² oxygen and resonance

effects of the carboxylic acid.

64.2 C3 (-CH₂-OH)
Deshielded by the directly

attached hydroxyl oxygen.

56.8 C2 (-CH-Cl)

Deshielded by the highly

electronegative chlorine atom,

though less so than the

oxygen-bound C3.

Self-Validating Logic: The integration of the ¹H NMR strictly yields a 1:1:1:2 ratio, perfectly

accounting for the 5 protons in C₃H₅ClO₃. Furthermore, the coupling constants (J ≈ 5.2-5.4 Hz)

between the methine and methylene protons are reciprocal, validating their adjacent spatial

relationship.

Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation to NMR by confirming the vibrational modes of

the functional groups.

Table 4: FT-IR Principal Bands (ATR Method)
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Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Significance

~3400 - 2500 O-H stretch

Confirms the presence of both

the carboxylic acid (very broad,

overlapping C-H) and the

primary alcohol.

~1715 C=O stretch
Strong, sharp peak diagnostic

of the carboxylic acid carbonyl.

~1210 C-O stretch

Confirms the primary alcohol

and carboxylic acid C-O single

bonds.

~730 C-Cl stretch
Validates the presence of the

aliphatic carbon-chlorine bond.

Mass Spectrometry (MS)
For a halogenated compound, MS is not merely for mass confirmation; it is a definitive

structural proof via isotopic distribution[2].

Protocol Choice: Electrospray Ionization (ESI) in negative ion mode (ESI-) is optimal due to the

readily deprotonated carboxylic acid moiety, yielding the [M-H]⁻ ion.

Key Diagnostic Features:

Isotopic Signature: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl

(24.22%). The mass spectrum will exhibit a characteristic 3:1 intensity ratio for the molecular

ion peaks at m/z 123 [M-H]⁻ and m/z 125 [M-H]⁻, definitively proving the presence of a

single chlorine atom.

Fragmentation (MS/MS): Collision-induced dissociation (CID) of the m/z 123 precursor ion

typically yields a loss of CO₂ (-44 Da) to give m/z 79, corresponding to the[CH₂(OH)CH(Cl)]⁻

fragment.
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Experimental Protocols: A Step-by-Step
Methodology
To ensure reproducibility and scientific integrity, the following workflow must be adhered to.

Protocol 1: NMR Sample Preparation and Acquisition
Desiccation: Dry the 2-chloro-3-hydroxypropionic acid sample under high vacuum for 2

hours to remove trace ambient moisture, which would otherwise obscure the -OH and -

COOH signals.

Dissolution: Weigh exactly 15 mg of the analyte into a clean glass vial. Add 0.6 mL of

anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).

Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass

Pasteur pipette.

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C NMR

at 100 MHz (1024 scans, D1 = 2s) at 298 K.

Processing: Apply a 0.3 Hz line broadening function for ¹H and 1.0 Hz for ¹³C prior to Fourier

transformation. Phase and baseline correct manually.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50,

v/v).

Injection: Inject 5 µL into the ESI source of a Q-TOF mass spectrometer.

Parameters: Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350

°C, and cone voltage to 20 V to minimize in-source fragmentation.

Validation: Verify the 3:1 ratio of the m/z 123.99 / 125.99 peaks to confirm the mono-

chlorinated species.

Workflow Visualization
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The following diagram illustrates the logical relationships and orthogonal validation pathways in

the spectroscopic characterization of 2-chloro-3-hydroxypropionic acid.

2-Chloro-3-hydroxypropionic acid

Sample Preparation (CDCl3 / MeOH)

NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry

Elucidate Carbon Backbone Identify Functional Groups Determine Exact Mass & Isotopes

Orthogonal Structural Validation

Click to download full resolution via product page

Orthogonal spectroscopic workflow for the structural validation of 2-chloro-3-
hydroxypropionic acid.

Conclusion
The characterization of 2-chloro-3-hydroxypropionic acid requires a multi-faceted approach.

By combining the precise atomic mapping of NMR, the functional group validation of FT-IR, and

the isotopic confirmation of MS, analysts can establish a robust, self-validating proof of

structure. This rigorous methodology ensures the integrity of downstream synthetic

applications, safeguarding the efficacy and safety of resulting pharmaceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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